Levopropylcillin potassium
Description
Levopropylcillin potassium is a penicillin derivative, specifically the L-enantiomer of the antibiotic propicillin. It is known for its properties similar to benzylpenicillin and is particularly used in treating streptococcal infections. This compound is acid-resistant and can be administered orally as the potassium salt .
Properties
CAS No. |
4803-44-5 |
|---|---|
Molecular Formula |
C18H21KN2O5S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxybutanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C18H22N2O5S.K/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20;/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24);/q;+1/p-1/t11-,12+,13-,16+;/m0./s1 |
InChI Key |
ULBKMFLWMIGVOJ-JOPMDFRVSA-M |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
Canonical SMILES |
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Levopropylcillin potassium is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring, which is characteristic of penicillin derivatives. The synthesis typically involves the following steps:
Formation of the Beta-Lactam Ring: This is achieved through the cyclization of specific precursors under controlled conditions.
Addition of the Side Chain: The phenoxybutyric acid side chain is added to the beta-lactam ring through an amide bond formation reaction.
Conversion to Potassium Salt: The final step involves converting the free acid form of levopropylcillin to its potassium salt by reacting it with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process includes:
Fermentation: Producing the core penicillin structure through microbial fermentation.
Chemical Modification: Adding the specific side chains and converting the compound to its potassium salt.
Purification: Using techniques such as crystallization and filtration to obtain the final product in its pure form.
Chemical Reactions Analysis
Beta-Lactam Ring Hydrolysis
Primary degradation pathway :
The beta-lactam ring undergoes hydrolysis in aqueous environments, particularly under acidic or alkaline conditions . This reaction is catalyzed by:
| Factor | Effect on Hydrolysis Rate |
|---|---|
| pH < 3 | Rapid ring opening |
| pH 6–8 | Moderate stability |
| pH > 9 | Accelerated degradation |
| Temperature > 25°C | Exponential rate increase |
The hydrolyzed product loses antibacterial efficacy due to structural rearrangement into penicilloic acid derivatives. Enzymatic cleavage by beta-lactamases follows a similar mechanism, with bacterial enzymes targeting the amide bond in the beta-lactam ring .
Nucleophilic Substitution Reactions
The beta-lactam carbonyl group participates in nucleophilic attacks:
Key reactions :
-
Aminolysis : Reacts with primary amines to form amide adducts:
Observed in protein-rich biological environments. -
Alcoholysis : Forms ester derivatives with alcohols under anhydrous conditions .
Oxidation Reactions
The thioether sulfur and phenyl group are susceptible to oxidation:
| Oxidizing Agent | Reaction Outcome |
|---|---|
| H₂O₂ | Sulfoxide formation |
| MnO₄⁻ (acidic) | Sulfone derivatives |
| O₂ (prolonged) | Degradation of phenoxybutanoyl chain |
Oxidation products show reduced antimicrobial activity and increased immunogenicity .
Metal Ion Interactions
The potassium ion participates in ion-exchange reactions:
Notable interactions :
-
With Ca²⁺/Mg²⁺ : Precipitates as calcium/magnesium penicillins in hard water.
-
With Na⁺ : Forms sodium salt derivatives in physiological fluids .
Stability Profile
| Condition | Half-Life | Degradation Products |
|---|---|---|
| Aqueous solution (pH 7.4, 25°C) | 8–12 hours | Penicilloic acid, potassium hydroxide |
| Lyophilized powder | >24 months | None (stable if moisture <1%) |
| UV light exposure | 2–4 hours | Radical-mediated decomposition |
Stabilizers like citrate buffers are used in pharmaceutical formulations to inhibit hydrolysis .
Biological Activation
In vivo, the phenoxybutanoyl side chain undergoes:
-
Serum protein binding : 89–92% bound to albumin via hydrophobic interactions.
Synthetic Modifications
Key steps in derivatization:
| Reaction Type | Reagents | Application |
|---|---|---|
| Acylation | Acetic anhydride | Prodrug synthesis |
| Sulfonation | SO₃/pyridine | Enhanced water solubility |
| Chelation | EDTA derivatives | Metal-stabilized formulations |
Scientific Research Applications
Levopropylcillin potassium has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Used in clinical studies to treat bacterial infections, particularly those caused by streptococci.
Industry: Employed in the development of new antibiotics and in the study of drug stability and formulation.
Mechanism of Action
Levopropylcillin potassium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) located on the bacterial cell membrane. By binding to these proteins, it prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death.
Comparison with Similar Compounds
Benzylpenicillin: Similar in structure but not acid-resistant.
Propicillin: The racemic mixture of which levopropylcillin is the L-enantiomer.
Phenoxymethylpenicillin: Another penicillin derivative with similar antibacterial properties.
Uniqueness: Levopropylcillin potassium is unique due to its acid resistance, allowing it to be administered orally. This property makes it more convenient for patients compared to other penicillin derivatives that require parenteral administration.
This compound stands out among penicillin derivatives due to its specific structural features and pharmacokinetic properties, making it a valuable compound in both clinical and research settings.
Q & A
Q. How can researchers validate the specificity of this compound antibodies in immunoassays?
- Methodological Answer : Perform cross-reactivity tests against structurally related β-lactams (e.g., ampicillin, amoxicillin). Use knockout cell lines or competitive ELISA with excess antigen to confirm signal suppression. Report limits of detection (LOD) and quantification (LOQ) in relevant biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
